molecular formula C8H8BrN3O2S B13465962 5-bromo-2-methyl-2H-indazole-3-sulfonamide CAS No. 2866319-02-8

5-bromo-2-methyl-2H-indazole-3-sulfonamide

Cat. No.: B13465962
CAS No.: 2866319-02-8
M. Wt: 290.14 g/mol
InChI Key: HGPSPRGONLNYJA-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-2H-indazole-3-sulfonamide is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 2nd position, and a sulfonamide group at the 3rd position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-methyl-2H-indazole-3-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the efficiency of each step .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methyl-2H-indazole-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-bromo-2-methyl-2H-indazole-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes and receptors, inhibiting their activity. The bromine and methyl groups contribute to the compound’s binding affinity and specificity . The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-methyl-2H-indazole-3-sulfonamide is unique due to the presence of all three functional groups (bromine, methyl, and sulfonamide) on the indazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

2866319-02-8

Molecular Formula

C8H8BrN3O2S

Molecular Weight

290.14 g/mol

IUPAC Name

5-bromo-2-methylindazole-3-sulfonamide

InChI

InChI=1S/C8H8BrN3O2S/c1-12-8(15(10,13)14)6-4-5(9)2-3-7(6)11-12/h2-4H,1H3,(H2,10,13,14)

InChI Key

HGPSPRGONLNYJA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2C=C(C=CC2=N1)Br)S(=O)(=O)N

Origin of Product

United States

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